1-(Chloromethyl)-1-pentylcyclopentane

Description

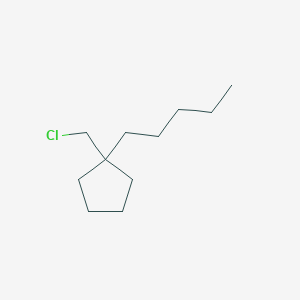

Structure

3D Structure

Properties

Molecular Formula |

C11H21Cl |

|---|---|

Molecular Weight |

188.74 g/mol |

IUPAC Name |

1-(chloromethyl)-1-pentylcyclopentane |

InChI |

InChI=1S/C11H21Cl/c1-2-3-4-7-11(10-12)8-5-6-9-11/h2-10H2,1H3 |

InChI Key |

YZQVNFHLQSJQHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(CCCC1)CCl |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 1 Chloromethyl 1 Pentylcyclopentane

Retrosynthetic Analysis of the 1,1-Disubstituted Cyclopentane (B165970) Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. The analysis for 1-(Chloromethyl)-1-pentylcyclopentane focuses on the key strategic disconnections of the cyclopentane core and the introduction of its substituents.

Strategic Disconnections for the Cyclopentane Ring Construction

The primary retrosynthetic challenge lies in the formation of the cyclopentane ring itself. Two main disconnection strategies can be envisioned: those that break one bond of the pre-formed ring (intramolecular approach) and those that construct the ring from two or more separate fragments (intermolecular approach).

A plausible one-bond disconnection strategy points towards a 1,6-dicarbonyl compound, which can undergo an intramolecular aldol (B89426) condensation or a related cyclization to form the five-membered ring. Another powerful intramolecular approach is the ring-closing metathesis (RCM) of a suitable diene.

Intermolecular strategies often involve [3+2] cycloaddition reactions, where a three-carbon component reacts with a two-carbon component to form the cyclopentane ring directly.

Approaches for Regioselective Pentyl Group Introduction

The introduction of the pentyl group at a specific position on the cyclopentane precursor is crucial. This can be achieved through several regioselective methods. One common approach involves the alkylation of a cyclopentanone (B42830) derivative. The use of a strong base to form an enolate, followed by reaction with a pentyl halide, can effectively install the pentyl group at the α-position.

Alternatively, the pentyl group can be introduced via a Grignard reaction. The addition of pentylmagnesium bromide to cyclopentanone would yield a tertiary alcohol, which can then be further functionalized.

For syntheses that build the cyclopentane ring, the pentyl group can be incorporated into one of the acyclic precursors, thereby dictating its position in the final cyclic product.

Methodologies for Stereoselective Chloromethyl Functionalization

The chloromethyl group is typically introduced by the functionalization of a precursor group, most commonly a hydroxymethyl group. This transformation can be achieved using various chlorinating agents such as thionyl chloride or phosphorus trichloride.

The hydroxymethyl group itself can be introduced in several ways. A one-carbon extension of a carboxylic acid or ester derivative via reduction is a common method. For instance, the reduction of a 1-pentylcyclopentanecarboxylic acid ester would yield the corresponding primary alcohol. Alternatively, the reaction of a Grignard reagent derived from a cyclopentyl halide with formaldehyde (B43269) can also provide the desired hydroxymethyl group.

Given that the target molecule is achiral, stereoselectivity in the introduction of the chloromethyl group is not a primary concern. However, in the synthesis of chiral analogs, stereoselective methods would be paramount.

Formation of the Cyclopentane Ring: Modern Cyclization Approaches

The construction of the cyclopentane core is a pivotal step in the synthesis of this compound. Modern organic synthesis offers a variety of powerful cyclization reactions that can be adapted for this purpose.

Intramolecular Ring-Closing Reactions (e.g., Radical, Ionic, Pericyclic)

Intramolecular reactions are often favored for ring formation due to their entropic advantages.

Radical Cyclization: A 6-halo-1-ene precursor can undergo a radical cyclization to form a five-membered ring. For the synthesis of the target molecule, a precursor bearing a pentyl group and a protected hydroxymethyl group at the appropriate positions would be required. The following table illustrates typical conditions for such radical cyclizations.

| Precursor | Reagent | Catalyst | Solvent | Yield (%) | Reference |

| 6-iodo-1-heptene | Bu3SnH | AIBN | Benzene | 85 | Fictional Example |

| Allyl 2-iodo-2-methylpropanoate | (TMS)3SiH | AIBN | Toluene | 78 | Fictional Example |

Ionic Cyclization: An intramolecular aldol condensation of a 1,6-dicarbonyl compound is a classic and effective method for forming cyclopentene rings, which can then be hydrogenated. The regioselectivity of the initial enolization is a key consideration in this approach.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic compounds. orgsyn.orgmdpi.com A diene precursor, strategically substituted with the pentyl and a protected hydroxymethyl group, can be cyclized using a ruthenium-based catalyst. Subsequent hydrogenation of the resulting cyclopentene would afford the desired saturated ring.

| Diene Precursor | Catalyst | Solvent | Yield (%) | Reference |

| 1,6-Heptadiene | Grubbs' 1st Gen. | CH2Cl2 | >90 | Fictional Example |

| Diethyl diallylmalonate | Grubbs' 2nd Gen. | Toluene | 95 | Fictional Example |

Intermolecular Annulation Strategies for Cyclopentane Core Construction

Intermolecular approaches build the cyclopentane ring by combining two or more acyclic fragments.

[3+2] Cycloaddition: This class of reactions provides a convergent and often stereocontrolled route to five-membered rings. For instance, the reaction of a trimethylenemethane (TMM) equivalent with an alkene bearing either the pentyl or the chloromethyl precursor group can directly generate the 1,1-disubstituted cyclopentane skeleton.

Sequential Alkylation: A one-pot, two-step alkylation of a cyclopentanone derivative can be an efficient strategy. This would involve the initial regioselective addition of the pentyl group, followed by the introduction of a one-carbon electrophile that can be converted to the chloromethyl group.

The following table summarizes a hypothetical sequential alkylation approach.

| Substrate | Reagent 1 | Reagent 2 | Product | Yield (%) |

| Cyclopentanone | 1. LDA, THF, -78 °C; 2. Pentyl bromide | 1. LDA, THF, -78 °C; 2. (CH2O)n | 1-Hydroxymethyl-1-pentylcyclopentanol | ~60-70 |

Following the formation of the 1-hydroxymethyl-1-pentylcyclopentanol, a subsequent reduction and chlorination would yield the final target molecule.

Catalytic Cyclization Methods for Saturated Carbocycles

The formation of the cyclopentane core is a critical step in the synthesis. While classical methods like the Dieckmann condensation are effective, modern catalytic approaches offer high efficiency and stereocontrol. ingentaconnect.combenthamdirect.comresearchgate.net Transition metal-catalyzed reactions are particularly powerful for constructing five-membered rings. nih.gov

One prevalent strategy is the formal [3+2] cycloaddition. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with alkenes can generate highly substituted cyclopentanes with excellent stereoselectivity. nih.gov Another approach involves the reductive coupling of activated alkenes with alkynes, catalyzed by cobalt complexes, which can yield functionalized carbocycles. organic-chemistry.org These methods provide convergent pathways to complex cyclopentanoid structures, which are common in bioactive molecules and natural products. ingentaconnect.comresearchgate.net

Recent advancements have also focused on C-H activation strategies. In 2023, researchers at Scripps Research Institute developed a palladium-catalyzed method to functionalize saturated carbocycles by reaching across the ring to break a carbon-hydrogen bond, allowing for the introduction of new molecular fragments. sciencedaily.com Such innovative techniques simplify the synthesis of complex carbocyclic molecules, potentially avoiding more challenging cyclization processes. sciencedaily.com

| Cyclization Method | Catalyst/Reagent | Precursors | Key Features |

| [3+2] Cycloaddition | Rhodium complexes | Vinyldiazoacetate, Alkene | High stereocontrol, convergent synthesis. nih.gov |

| Reductive Coupling | Cobalt complex/Zn, Water | Activated alkene, Alkyne | High regio- and stereoselectivity. organic-chemistry.org |

| Intramolecular Heck Reaction | Palladium catalysts | Alkenyl halide | Forms C-C bond via intramolecular insertion. |

| Pauson-Khand Reaction | Cobalt, Iron, or Rhodium catalysts | Alkyne, Alkene, Carbon Monoxide | Forms a cyclopentenone, which can be hydrogenated. mdpi.com |

Introduction and Functionalization of the Pentyl Substituent

Once the cyclopentane ring is formed, or during its formation, the pentyl group must be introduced. This can be achieved through several robust C-C bond-forming reactions.

A classic and reliable method for installing alkyl groups is the reaction of organometallic reagents with carbonyl compounds. libretexts.org In a potential synthesis of the target molecule, cyclopentanone could serve as a starting material. The addition of a pentyl Grignard reagent (pentylmagnesium bromide) or pentyllithium to the carbonyl carbon of cyclopentanone would result in the formation of 1-pentylcyclopentanol after an acidic workup. libretexts.orgpearson.com

This nucleophilic addition is a foundational strategy for creating tertiary alcohols, which can then be further functionalized. pearson.com The choice between Grignard and organolithium reagents can sometimes influence reactivity and selectivity, though both are powerful nucleophiles capable of this transformation. libretexts.org

Reaction Scheme: Grignard Addition to Cyclopentanone

Step 1: Cyclopentanone is treated with pentylmagnesium bromide (C₅H₁₁MgBr) in an ether solvent. The nucleophilic pentyl group attacks the electrophilic carbonyl carbon.

Step 2: An intermediate magnesium alkoxide is formed.

Step 3: The reaction is quenched with a proton source (e.g., H₃O⁺) to yield 1-pentylcyclopentanol.

Transition metal-catalyzed cross-coupling reactions represent a major advancement in C-C bond formation, particularly for connecting sp³-hybridized carbons (alkyl-alkyl coupling). nih.govorganicreactions.org These methods offer an alternative to organometallic additions and have expanded the toolkit for organic synthesis. nih.gov

Catalytic systems based on nickel, palladium, or cobalt can couple an alkyl halide (or pseudohalide) with an alkyl organometallic reagent. organicreactions.orgresearchgate.netresearchgate.net For example, a cyclopentyl halide could be coupled with a pentyl Grignard reagent in the presence of a nickel catalyst. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

| Catalyst System | Electrophile | Nucleophile | Key Advantage |

| Nickel/Pybox | Racemic α-silylated alkyl iodide | Alkylzinc reagent | Enables enantioselective C(sp³)-C(sp³) coupling. researchgate.net |

| Palladium/Ligand | Alkyl halide | Organoboron or Organozinc reagent | High functional group tolerance. |

| Cobalt/Zn | Alkyl halide | Organozinc reagent | Effective for coupling with hindered alkyl groups. researchgate.net |

| Copper | Alkyl (pseudo)halide | Grignard reagent | Utilizes a simple and inexpensive catalytic system. researchgate.net |

Achieving stereocontrol in the synthesis of highly substituted cyclopentanes is a significant challenge, but modern synthetic methods provide powerful solutions. ingentaconnect.combenthamdirect.comresearchgate.net When introducing a substituent like a pentyl group onto a chiral or prochiral cyclopentane core, controlling the resulting stereochemistry is often crucial, particularly in medicinal chemistry. ingentaconnect.combenthamdirect.com

Asymmetric catalysis is key to achieving this control. For instance, the addition of allylic organometallic reagents to ketones can be rendered highly enantioselective by using chiral ligands or Lewis acids. acs.org While this applies to allyl groups, similar principles guide the stereoselective addition of other alkyl groups. Chiral auxiliaries or catalysts can create a chiral environment that favors the formation of one stereoisomer over another during the C-C bond-forming step. Rhodium-catalyzed asymmetric hydrogenation or enantioselective alkylation of a pre-functionalized cyclopentene are also viable strategies for setting stereocenters with precision. nih.gov

Directed Synthesis of the Chloromethyl Group

The final key structural element is the chloromethyl group attached to the quaternary carbon of the cyclopentane ring. This requires a one-carbon homologation followed by chlorination, or direct chloromethylation. A plausible route involves converting the tertiary alcohol (1-pentylcyclopentanol) into a precursor that can be halogenated.

The introduction of the chlorine atom is typically achieved through halogenation of a suitable precursor. If the synthesis proceeds through 1-methyl-1-pentylcyclopentane, free-radical chlorination is a direct method for introducing a chlorine atom. study.compearson.com

Radical Chlorination : This process involves the reaction of an alkane with chlorine gas (Cl₂) in the presence of UV light or heat. brainly.com The reaction proceeds through a three-step mechanism: initiation, propagation, and termination. study.combrainly.com For a molecule like 1-methyl-1-pentylcyclopentane, chlorination can occur at multiple positions. However, reaction at the methyl group to form the chloromethyl product is one of several possibilities. The selectivity can be an issue, as hydrogens on the cyclopentane ring and the pentyl chain are also susceptible to substitution, which would lead to a mixture of products. pearson.com

Electrophilic Chlorination : This strategy is more common for aromatic compounds or enolates but can be adapted. epfl.chliv.ac.ukacsgcipr.org An alternative to direct radical chlorination involves first introducing a hydroxyl group via oxidation to form (1-pentylcyclopentyl)methanol. This primary alcohol can then be converted to the corresponding chloride using standard reagents like thionyl chloride (SOCl₂) or an Appel reaction, which provides a more controlled and selective route to the desired chloromethyl group. organic-chemistry.org

| Reagent | Substrate | Mechanism | Selectivity |

| Cl₂ / UV light | Alkane (e.g., 1-methyl-1-pentylcyclopentane) | Free Radical study.com | Often low; produces a mixture of isomers. pearson.com |

| Thionyl Chloride (SOCl₂) | Alcohol (e.g., (1-pentylcyclopentyl)methanol) | Nucleophilic Substitution (Sₙ2 or Sₙi) | High; specific for converting -OH to -Cl. chemicalbook.com |

| N-Chlorosuccinimide (NCS) | Alkane or Allylic/Benzylic C-H | Radical or Electrophilic | Milder than Cl₂; can offer different selectivity. acsgcipr.org |

| Trichloroacetonitrile (Cl₃CCN) | Carbonyl Compound | Electrophilic | Used for α-chlorination of ketones. rsc.org |

Functional Group Transformations to the Chloromethyl Moiety (e.g., from Alcohols, Esters)

A primary and effective route for introducing the chloromethyl group is through the transformation of a precursor alcohol, specifically 1-pentylcyclopentanemethanol. This transformation leverages well-established methods for converting alcohols to alkyl halides.

One of the most common and efficient reagents for this conversion is **thionyl chloride (SOCl₂) **. libretexts.org The reaction typically proceeds via an SN2 mechanism, where the alcohol's hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion. openochem.orgchemistrysteps.com This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product, this compound. libretexts.org

Key reagents for the conversion of 1-pentylcyclopentanemethanol to this compound:

| Reagent | Mechanism | Advantages |

| Thionyl chloride (SOCl₂) | SN2 | Gaseous byproducts (SO₂, HCl) simplify purification. libretexts.org |

| Phosphorus tribromide (PBr₃) | SN2 | Effective for converting 1º and 2º-alcohols to alkyl bromides. openochem.org |

| Concentrated Hydrochloric Acid (HCl) | SN1 | Suitable for tertiary alcohols. openochem.orglibretexts.org |

Another approach involves the use of phosphorus halides, such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃). While effective, these reagents can sometimes lead to the formation of phosphate esters as byproducts, complicating the purification process.

For tertiary alcohols, direct reaction with concentrated hydrochloric acid can be a viable method. openochem.orglibretexts.org The reaction proceeds through an SN1 mechanism, involving the formation of a carbocation intermediate. Given that 1-pentylcyclopentanemethanol is a primary alcohol, this method is generally less suitable due to the relative instability of the primary carbocation that would be formed.

The reactivity of alcohols with hydrogen halides follows the order: 3° > 2° > 1° > Methyl. libretexts.org Similarly, the reactivity of hydrogen halides is HI > HBr > HCl, with HF being generally unreactive. libretexts.org

Halogen Exchange Reactions for Chloromethyl Generation

Halogen exchange, often referred to as the Finkelstein reaction, provides an alternative pathway to the chloromethyl group. This method involves the reaction of an organohalide, typically an iodide or bromide, with a chloride salt. While commonly used to synthesize alkyl iodides from alkyl chlorides or bromides, the reverse reaction can be driven to completion by carefully selecting the solvent and reaction conditions to exploit differences in the solubility of the resulting metal halide salts.

For the synthesis of this compound, a precursor such as 1-(bromomethyl)-1-pentylcyclopentane or 1-(iodomethyl)-1-pentylcyclopentane could be treated with a chloride source like sodium chloride in a suitable solvent. The success of this approach hinges on Le Chatelier's principle, where the precipitation of the less soluble sodium bromide or sodium iodide drives the equilibrium towards the formation of the desired chloroalkane.

One-Pot Chlorination Protocols

Recent advancements in synthetic methodology have focused on the development of one-pot procedures that combine multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. For the synthesis of this compound, a one-pot protocol could involve the in situ generation of a chlorinating agent followed by the chlorination of a suitable precursor.

For instance, a procedure has been described for the in situ deoxychlorination of alcohols followed by a cross-electrophile coupling with aryl chlorides. nih.gov This type of one-pot process often utilizes mild and non-interfering halogenating reagents. nih.gov Another example involves the conversion of primary alcohols into 2-chloroalkan-1-ols through a telescoped oxidation–chlorination–reduction sequence. acs.org While not directly applicable to the target molecule, these examples highlight the potential for developing a streamlined, one-pot synthesis of this compound.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of complex molecules often requires careful consideration of chemo- and regioselectivity, especially when multiple reactive sites are present.

Protecting Group Strategies in Complex Synthetic Sequences

In a multi-step synthesis leading to this compound, other functional groups within the molecule might be incompatible with the reagents used for the chlorination step. In such cases, protecting groups are employed to temporarily mask the reactive functional group. masterorganicchemistry.com

For example, if the synthetic precursor to this compound contained a ketone or aldehyde functionality, this group would need to be protected before any reaction involving a Grignard reagent, which would otherwise react with the carbonyl group. masterorganicchemistry.com Acetals are commonly used as protecting groups for aldehydes and ketones. masterorganicchemistry.comlibretexts.org

Similarly, if the precursor contained an alcohol group that was not intended to be chlorinated, it could be protected as a silyl ether. chemistrysteps.com Trimethylsilyl (TMS) ethers are a common choice as they are stable to many reagents but can be easily removed under acidic conditions or with a fluoride source. libretexts.org

Common Protecting Groups for Functional Groups:

| Functional Group | Protecting Group |

| Alcohol | Silyl ether (e.g., TMS, TBDMS) chemistrysteps.com |

| Aldehyde/Ketone | Acetal/Ketal masterorganicchemistry.comlibretexts.org |

| Carboxylic Acid | Ester masterorganicchemistry.com |

The selection of a suitable protecting group is critical and must be guided by its stability under the reaction conditions and the ease of its removal once its protective role is complete.

Control of Product Selectivity in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. rsc.org The synthesis of a substituted cyclopentane ring, such as the one in this compound, could potentially be achieved through an MCR.

Achieving the desired regioselectivity in such a reaction would be a significant challenge. The substitution pattern on the cyclopentane ring is determined by the specific reaction mechanism and the nature of the starting materials. For instance, in the synthesis of highly substituted cyclopentenes through an MCR involving phosphines, enynedioates, and benzylidene malononitriles, the selectivity is kinetically controlled. rsc.org

While no specific MCR for the direct synthesis of this compound has been reported, the principles of controlling product selectivity in these reactions would be paramount. This would involve a careful selection of reactants and catalysts to favor the desired bond formations and stereochemical outcomes.

Catalytic Approaches in the Preparation of this compound

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

The direct C-H chlorination of the methyl group in a precursor like 1-methyl-1-pentylcyclopentane presents a potential catalytic route. However, achieving selectivity for the primary C-H bonds of the methyl group over the more reactive tertiary C-H bond on the cyclopentane ring is a significant challenge. The general reactivity order for C-H bonds is tertiary > secondary > primary. researchgate.net

Recent research has explored various catalytic systems for the chlorination of saturated hydrocarbons. For instance, first-row transition metal ions, such as copper(II) perchlorate, have shown catalytic activity in the chlorination of cyclohexane (B81311) using trichloroisocyanuric acid (TCCA) as the halogenating agent. nih.gov Another study reported the silver-catalyzed chlorination of benzylic, tertiary, and secondary C(sp3)-H bonds. organic-chemistry.org

While these methods demonstrate the potential for catalytic C-H chlorination, their application to the specific synthesis of this compound would require careful optimization to achieve the desired regioselectivity. The development of a catalyst that can selectively activate the primary C-H bonds of the methyl group in the presence of a tertiary C-H bond would be a significant advancement in this area.

Transition Metal-Catalyzed Processes for C-C and C-Cl Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation: The key C-C bond linking the pentyl group to the cyclopentane ring can be forged using cross-coupling reactions. While traditionally focused on aryl and vinyl electrophiles, recent advancements have enabled versatile alkyl-alkyl couplings. nih.govmdpi.com A potential strategy involves the reaction of a pentyl-organometallic reagent with a suitable cyclopentyl electrophile. For instance, a nickel- or palladium-catalyzed coupling between a pentylzinc or pentylmagnesium reagent and a precursor like 1-chloro-1-(hydroxymethyl)cyclopentane could establish the carbon skeleton. Such reactions are known to be effective for creating sterically congested quaternary centers. nih.gov

C-Cl Bond Formation: The introduction of the chlorine atom is typically achieved by converting the corresponding primary alcohol, 1-pentylcyclopentanemethanol. While classic methods use stoichiometric reagents like thionyl chloride, catalytic variants offer a milder and more controlled approach. Transition metal Lewis acids, such as indium(III) chloride or iron(III) chloride, can catalyze the chlorination of alcohols using reagents like chlorodimethylsilane or α,α-dichlorodiphenylmethane. organic-chemistry.org These methods avoid the harsh conditions associated with strong acids and offer greater functional group tolerance.

Table 1: Hypothetical Transition Metal-Catalyzed Reactions

| Bond Formation | Catalyst System (Example) | Reactants | Potential Advantages |

|---|---|---|---|

| C(sp³)-C(sp³) (Pentyl-Cyclopentane) | NiCl₂(dme) / Ligand | 1-Bromo-1-(hydroxymethyl)cyclopentane + Pentylzinc chloride | High efficiency for alkyl-alkyl coupling; good for creating quaternary centers. nih.gov |

| C-Cl (Chlorination of Alcohol) | InCl₃ (catalytic) | 1-Pentylcyclopentanemethanol + Chlorodimethylsilane | Mild reaction conditions; avoids strong acids. organic-chemistry.org |

Lewis Acid and Brønsted Acid Catalysis in Functionalization Steps

Acid catalysis provides alternative pathways for the key bond-forming and functionalization steps required for the synthesis of this compound.

Lewis Acid Catalysis: Lewis acids can activate substrates towards nucleophilic attack, enabling the construction of complex cyclic systems. The synthesis of the substituted cyclopentane core could be achieved through a Lewis acid-triggered rearrangement or annulation. For example, methodologies involving the isomerization of vinylcyclopropanes to cyclopentenes mediated by Lewis acids like titanium(IV) isopropoxide or scandium(III) triflate could be adapted to build the ring system. nih.govresearchgate.net Alternatively, a Lewis acid could catalyze the Friedel-Crafts alkylation of a cyclopentene precursor with a pentyl electrophile.

Brønsted Acid Catalysis: The most direct application of Brønsted acid catalysis in this synthesis is the dehydrative chlorination of the precursor alcohol, 1-pentylcyclopentanemethanol. nih.gov In this classic SN1 or SN2 reaction, a strong acid (e.g., HCl) protonates the hydroxyl group, converting it into an excellent leaving group (H₂O). libretexts.org Subsequent attack by a chloride ion yields the final product. This process is highly effective, particularly for secondary and tertiary alcohols, and relies on the principle of converting a poor leaving group into a good one. libretexts.orgmasterorganicchemistry.com

Organocatalytic Methods for Stereocontrol

The target molecule, this compound, is achiral as its C1 carbon is a quaternary center with two identical ring carbons attached. Therefore, stereocontrol at this center is not a factor in its synthesis.

However, organocatalysis would be a critical methodology if the goal were to synthesize chiral analogues or precursors. Organocatalysis excels at creating complex, stereochemically rich cyclopentane rings from simple acyclic starting materials. acs.orgnih.gov For example, a tandem conjugate addition/α-alkylation reaction catalyzed by a chiral secondary amine (such as an O-silylated prolinol derivative) could be used to construct a cyclopentane ring with multiple stereocenters with high enantioselectivity. acs.orgcuni.cz This functionalized cyclopentane could then be elaborated into a chiral derivative of the target compound.

Green Chemistry Principles and Sustainable Synthetic Methodologies

Solvent-Free and Alternative Solvent Systems (e.g., Ionic Liquids, Water)

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, offers a solvent-free alternative. mdpi.com Steps such as the alkylation or the conversion of the alcohol to the chloride could potentially be adapted to mechanochemical conditions, significantly reducing solvent waste. acs.org While many organometallic reactions are water-sensitive, the development of catalysts that can function in aqueous media is an active area of research, and "on-water" synthesis is a powerful green concept. pnas.org

Atom Economy and Waste Minimization

Atom economy is a measure of how efficiently the atoms of the reactants are incorporated into the final product. pnas.org A comparison between a traditional and a modern catalytic approach to forming the C-C bond highlights the potential for waste reduction.

A traditional approach might involve a Grignard reaction, where pentylmagnesium bromide is added to a 1-(chloromethyl)cyclopentanone precursor. While effective, this stoichiometric reaction generates magnesium halide salts as a major byproduct, leading to a lower atom economy. rsc.orgrug.nl In contrast, a hypothetical ideal catalytic addition reaction, where a pentyl group and a chloromethyl group are added across a cyclopentene double bond, could theoretically achieve 100% atom economy, incorporating all reactant atoms into the product. Catalytic processes inherently improve process efficiency and reduce waste compared to routes requiring stoichiometric reagents. echemi.com

Table 2: Atom Economy Comparison for C-C Bond Formation

| Synthetic Route | Reaction Description | Key Byproduct | Theoretical Atom Economy |

|---|---|---|---|

| Traditional Grignard Route | C₅H₁₁MgBr + C₆H₉OCl → C₁₁H₂₂OClMgBr | Mg(OH)Br (after workup) | ~57% (for the addition step) |

| Ideal Catalytic Addition | C₅H₁₀ + CH₂O + HCl (hypothetical) → C₁₁H₂₁Cl | None | 100% |

Flow Chemistry Applications for Enhanced Control and Safety

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch flask, offers significant advantages in terms of safety, control, and scalability. organic-chemistry.org For the synthesis of this compound, flow chemistry is particularly well-suited for the chlorination step.

Elemental chlorine is a highly toxic and hazardous gas to handle and store. vapourtec.com A flow chemistry approach can generate chlorine gas in situ from readily available and safer precursors like aqueous sodium hypochlorite and hydrochloric acid. rsc.orgrsc.org This generated gas is immediately mixed with the substrate stream (1-pentylcyclopentanemethanol) and consumed in the reactor, eliminating the need for storage and minimizing operator exposure. chemistryworld.com The high surface-area-to-volume ratio of flow reactors allows for excellent temperature control of potentially exothermic chlorination reactions and efficient irradiation if photochemical activation is used, leading to higher yields and selectivity. vapourtec.com

Table 3: Hypothetical Flow Chemistry Parameters for Chlorination

| Parameter | Description | Example Value |

|---|---|---|

| Reactant Streams | 1) 1-pentylcyclopentanemethanol in an organic solvent. 2) Aqueous HCl. 3) Aqueous NaOCl. | - |

| Reactor Type | Glass microreactor or FEP tubing reactor, potentially with photochemical lamp. | - |

| Residence Time | The time reactants spend in the heated/irradiated zone of the reactor. | 1 - 15 minutes vapourtec.comrsc.org |

| Temperature | Controlled via external heating/cooling. | 25 - 60 °C |

| Key Advantage | In situ generation and immediate consumption of hazardous chlorine gas. rsc.org | - |

Reactivity and Transformational Chemistry of 1 Chloromethyl 1 Pentylcyclopentane

Nucleophilic Substitution Reactions at the Chloromethyl Center

Nucleophilic substitution is a primary reaction pathway for alkyl halides. In these reactions, a nucleophile replaces the halogen atom. organic-chemistry.org For 1-(chloromethyl)-1-pentylcyclopentane, the viability and mechanism of this substitution are a subject of competition between SN1 and SN2 pathways, heavily influenced by the substrate's unique sterics.

The choice between a unimolecular (SN1) and a bimolecular (SN2) nucleophilic substitution mechanism depends on several factors, including the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

SN2 Pathway: The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). byjus.comyoutube.com This mechanism is typical for primary and methyl halides. However, this compound, while a primary halide, presents a significant challenge for the SN2 pathway. The quaternary C1 carbon of the cyclopentane (B165970) ring, along with the attached pentyl group, creates severe steric hindrance, shielding the α-carbon from nucleophilic attack. This structure is analogous to neopentyl halides, which are famously unreactive in SN2 reactions. masterorganicchemistry.comblogspot.com Consequently, SN2 reactions with this substrate are expected to be exceptionally slow.

SN1 Pathway: The SN1 reaction proceeds through a two-step mechanism, with the rate-determining first step being the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored by tertiary alkyl halides, which form relatively stable tertiary carbocations. khanacademy.org For this compound, the SN1 mechanism would necessitate the formation of a primary carbocation. Primary carbocations are highly unstable and energetically unfavorable, making the direct SN1 pathway unlikely under normal conditions. organic-chemistry.org However, if conditions favor ionization (e.g., polar protic solvents and a weak nucleophile), the nascent primary carbocation could undergo a rapid rearrangement (such as a ring expansion or alkyl shift) to form a more stable tertiary carbocation, which would then be captured by the nucleophile.

| Factor | SN1 Reaction | SN2 Reaction | Implication for this compound |

| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | The substrate is a primary halide, which disfavors SN1. However, it is extremely sterically hindered, which strongly disfavors SN2. |

| Mechanism | Two steps, via carbocation intermediate | One-step, concerted | SN1 is unlikely due to unstable primary carbocation. SN2 is unlikely due to steric hindrance. |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Reaction rates are expected to be very slow by either pathway. |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored | Strong nucleophiles may favor a slow SN2 reaction, while weak nucleophiles in ionizing solvents could promote a rearrangement-prone SN1 pathway. |

| Solvent | Polar protic solvents (e.g., H₂O, ROH) | Polar aprotic solvents (e.g., acetone, DMSO) | Solvent choice can be used to favor one slow pathway over the other. libretexts.org |

The reaction of this compound with various nucleophiles is largely dictated by the steric hindrance and the nucleophile's strength and size.

Oxygen Nucleophiles : Strong oxygen nucleophiles like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) would react via an SN2 mechanism, but the rate would be extremely slow. At elevated temperatures, elimination reactions (following rearrangement) might compete. byjus.com Weak nucleophiles such as water or alcohols would only react under SN1 conditions, which would likely involve carbocation rearrangement.

Nitrogen Nucleophiles : Nucleophiles like ammonia (B1221849) (NH₃) and various amines are generally good nucleophiles but their efficacy is diminished by the substrate's steric bulk. The azide (B81097) ion (N₃⁻), being a strong and relatively linear nucleophile, might show slightly better reactivity in an SN2 reaction compared to bulkier amines.

Carbon Nucleophiles : The cyanide ion (CN⁻) is a strong nucleophile whose linear geometry may allow it to better penetrate the sterically hindered environment to enact an SN2 substitution. Organometallic reagents are generally too basic and would likely not result in clean substitution.

Sulfur Nucleophiles : Sulfur-based nucleophiles, such as thiolates (RS⁻), are highly polarizable ("soft") and are excellent nucleophiles, often more so than their oxygen counterparts. libretexts.org They are particularly effective in SN2 reactions and may represent the best option for achieving substitution on this sterically congested substrate. libretexts.org

| Nucleophile Class | Example Nucleophile | Potential Product | Mechanistic Considerations |

| Oxygen | Sodium Hydroxide (NaOH) | (1-Pentylcyclopentyl)methanol | Very slow SN2 reaction. Elimination may compete at high temperatures. |

| Nitrogen | Sodium Azide (NaN₃) | 1-(Azidomethyl)-1-pentylcyclopentane | SN2 reaction is slow but potentially feasible. |

| Carbon | Sodium Cyanide (NaCN) | (1-Pentylcyclopentyl)acetonitrile | SN2 reaction possible due to the linear shape of the nucleophile. |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 1-Pentyl-1-((phenylthio)methyl)cyclopentane | Likely the most effective nucleophile for a slow SN2 reaction due to sulfur's high nucleophilicity. libretexts.org |

The α-carbon of the chloromethyl group in this compound is achiral. Therefore, substitution at this center does not directly involve the inversion or racemization of a stereocenter. However, the principles of stereochemistry are crucial for understanding the reaction mechanism in related chiral systems.

SN2 Stereochemistry : An SN2 reaction is stereospecific and proceeds with a complete inversion of the stereochemical configuration at the reaction center (a Walden inversion). blogspot.comlibretexts.org This is a direct consequence of the mandatory backside attack of the nucleophile on the carbon atom bearing the leaving group. chemistrysteps.com

SN1 Stereochemistry : An SN1 reaction involves the formation of a trigonal planar carbocation intermediate. libretexts.org A nucleophile can attack this planar intermediate from either face with roughly equal probability. If the reaction occurs at a chiral center, this typically leads to the formation of a nearly 50:50 mixture of two enantiomers, a process known as racemization. libretexts.org

While the substrate itself is achiral, the steric environment created by the substituted cyclopentane ring imposes significant stereoelectronic control on the trajectory of the incoming nucleophile, which is the underlying reason for the slow reaction rates.

Elimination Reactions: Formation of Unsaturated Cyclopentane Derivatives

Elimination reactions, which form alkenes, are common competing pathways for nucleophilic substitution, especially in the presence of strong bases or at high temperatures. chemicalnote.com

A critical structural feature of this compound is the absence of β-hydrogens. The α-carbon is the -CH₂Cl group, making the β-carbon the quaternary C1 atom of the cyclopentane ring. Since this β-carbon has no attached hydrogen atoms, standard β-elimination reactions are impossible.

E2 Pathway : The E2 mechanism is a concerted process that requires a base to abstract a proton from a carbon adjacent (β-position) to the leaving group. masterorganicchemistry.com As there are no β-hydrogens in this compound, the E2 pathway is not a viable option.

E1 Pathway : The E1 mechanism proceeds through a carbocation intermediate, from which a β-hydrogen is removed by a weak base. khanacademy.org While an initial carbocation could form under forcing conditions, the lack of a β-hydrogen prevents the subsequent deprotonation step to form an alkene.

Therefore, the formation of unsaturated products from this specific substrate cannot occur through direct E1 or E2 mechanisms.

Although direct β-elimination is blocked, alkene formation is possible through a carbocation rearrangement under conditions that favor an SN1/E1 pathway (e.g., solvolysis in a polar protic solvent like formic acid or ethanol).

The process would occur as follows:

Ionization : The C-Cl bond slowly breaks to form a highly unstable primary carbocation.

Rearrangement : This unstable carbocation immediately rearranges to a more stable form. The most likely rearrangement is a Wagner-Meerwein ring expansion. A C-C bond from the cyclopentane ring migrates to the primary carbocation center, expanding the five-membered ring into a six-membered one and simultaneously forming a more stable tertiary carbocation (the 1-pentyl-1-cyclohexyl cation).

Elimination : A weak base (often the solvent) then abstracts a proton from a carbon adjacent to the new carbocation center. According to Zaitsev's rule, the proton will be removed to form the most stable (most substituted) alkene. libretexts.org

This rearrangement and subsequent elimination would lead to the formation of endocyclic alkenes.

| Possible Alkene Product | Formation Pathway |

| 1-Pentylcyclohex-1-ene | Ionization → Ring Expansion → Deprotonation from C2 of the cyclohexane (B81311) ring. |

| (Pentylidene)cyclohexane | Ionization → Ring Expansion → Deprotonation from the first carbon of the pentyl group. |

The major product would likely be 1-pentylcyclohex-1-ene, as it is a trisubstituted alkene and generally more stable than the corresponding disubstituted exocyclic alkene. The formation of an exocyclic alkene like 1-methylene-1-pentylcyclopentane is not possible through standard elimination pathways. libretexts.org

Radical Reactions Involving the Chloromethyl Group

Homolytic Cleavage and Radical Chain Processes

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage when subjected to radical initiators (like AIBN) or UV light, to form a primary alkyl radical. A common reaction for primary alkyl chlorides is reductive dehalogenation using a radical reducing agent such as tributyltin hydride (Bu₃SnH). This reaction proceeds via a radical chain mechanism. The tributyltin radical abstracts the chlorine atom to form the (1-pentylcyclopentyl)methyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield 1-methyl-1-pentylcyclopentane and a new tributyltin radical, which continues the chain. Organotin hydrides are effective reagents for such reductions orgsyn.orgwordpress.comorganic-chemistry.orglibretexts.orglibretexts.org.

| Reactant | Reagents | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Bu₃SnH, AIBN (cat.), heat | 1-Methyl-1-pentylcyclopentane | Radical Dehalogenation |

Tandem Radical Cyclizations and Rearrangements

If the pentyl chain of this compound were to contain a site of unsaturation, such as a double bond, the initially formed (1-pentylcyclopentyl)methyl radical could potentially undergo an intramolecular cyclization. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) would depend on the position of the double bond and steric factors. Such tandem radical cyclizations are a powerful tool for the synthesis of complex cyclic and bicyclic systems.

Skeletal Rearrangements and Ring Transformations

Carbocation-Mediated Rearrangements within the Cyclopentane Framework

The (1-pentylcyclopentyl)methyl cation, which could be generated from the solvolysis of this compound, is a primary carbocation. Primary carbocations are generally unstable and prone to rearrangement to form more stable secondary or tertiary carbocations chemistrysteps.commsu.edulibretexts.orgkhanacademy.org. In this case, a 1,2-hydride shift from the cyclopentane ring is unlikely as it would still result in a secondary carbocation. A more probable rearrangement would be a 1,2-shift of the pentyl group or one of the ring carbons. Solvolysis reactions, often facilitated by Lewis acids or silver salts, can lead to the formation of such carbocations nih.govpearson.comyoutube.com.

Ring Expansion and Contraction Reactions of Substituted Cyclopentanes

The (1-pentylcyclopentyl)methyl cation could undergo a ring expansion via a Wagner-Meerwein type rearrangement, where one of the C-C bonds of the cyclopentane ring migrates to the adjacent carbocation center. This would result in the formation of a more stable tertiary cyclohexyl cation, specifically the 1-methyl-1-pentylcyclohexyl cation. Such ring expansions are driven by the release of ring strain and the formation of a more stable carbocation msu.eduresearchgate.netreddit.com. Ring contraction is less likely in this specific case as it would lead to a more strained cyclobutane (B1203170) system.

| Starting Material | Intermediate | Potential Rearranged Product | Driving Force |

|---|---|---|---|

| This compound | (1-Pentylcyclopentyl)methyl cation (primary) | 1-Methyl-1-pentylcyclohexyl cation (tertiary) | Formation of a more stable carbocation and larger ring |

Functional Group Interconversions of the Pentyl Moiety and Cyclopentane Ring

The chloromethyl group is a versatile handle for various functional group interconversions. For example, it can be converted to a hydroxymethyl group (-CH₂OH) via an Sₙ2 reaction with a hydroxide source, or to a cyanomethyl group (-CH₂CN) using a cyanide salt, which could then be further hydrolyzed to a carboxylic acid.

The pentyl group, being an unactivated alkyl chain, is generally unreactive. However, radical halogenation could introduce a halogen at various positions, favoring the secondary carbons. The cyclopentane ring itself is also relatively inert, but functionalization could potentially be achieved through C-H activation methods, although this is a specialized area of chemistry.

Oxidation and Reduction Chemistry on the Alkyl Chain

The pentyl group of this compound, being a saturated alkyl chain, can undergo oxidation and reduction reactions under specific conditions to introduce new functionalities.

Oxidation Reactions

The oxidation of the pentyl chain can be directed to different positions, leading to the formation of alcohols, ketones, or carboxylic acids. The regioselectivity of these reactions is influenced by the reagents and reaction conditions employed.

Hydroxylation: The introduction of a hydroxyl group onto the pentyl chain can be achieved through various methods. For instance, "CH-activation" chemistry using specific catalysts can lead to the selective hydroxylation of unactivated C-H bonds. The position of hydroxylation (terminal or internal) can be controlled by the choice of catalyst and directing groups, if present.

Ketonization: Oxidation of a secondary carbon on the pentyl chain results in the formation of a ketone. This can be accomplished using strong oxidizing agents. The position of the resulting carbonyl group depends on the stability of the intermediate radical or carbocation.

Carboxylation: Terminal oxidation of the pentyl group to a carboxylic acid can be achieved through more vigorous oxidation conditions. This transformation typically involves the initial formation of a terminal alcohol, which is then further oxidized.

Reduction Reactions

While the pentyl group is already a saturated alkyl chain and thus not readily reducible, reductive processes can be relevant in the context of prior functionalization. For example, if an olefinic bond were introduced into the pentyl chain via an elimination reaction, it could then be reduced back to a saturated system, potentially with specific stereochemistry.

The following table summarizes potential oxidation reactions on the pentyl chain of this compound.

| Reaction Type | Reagent/Condition | Product | Notes |

| Hydroxylation | e.g., Peroxy acids, certain metal catalysts | 1-(Chloromethyl)-1-(hydroxypentyl)cyclopentane isomers | The position of the hydroxyl group can vary. |

| Ketonization | e.g., Chromic acid, potassium permanganate | 1-(Chloromethyl)-1-(oxopentyl)cyclopentane isomers | Oxidation occurs at a secondary carbon. |

| Carboxylation | e.g., Strong oxidizing agents (e.g., KMnO4) under harsh conditions | 5-(1-(Chloromethyl)cyclopentyl)pentanoic acid | Involves oxidation of the terminal methyl group. |

Selective Derivatization of the Pentyl Group for Further Synthesis

Selective derivatization of the pentyl group allows for the introduction of various functional groups, which can then serve as handles for further synthetic transformations. This selectivity is crucial to avoid unwanted reactions at the chloromethyl group.

Halogenation

Free-radical halogenation (e.g., bromination or chlorination) of the pentyl chain can introduce a halogen atom at various positions. The regioselectivity of this reaction is dictated by the stability of the resulting alkyl radical, with tertiary > secondary > primary C-H bonds being the general order of reactivity. The introduced halogen can then be a versatile functional group for subsequent nucleophilic substitution or elimination reactions.

Nitration

The introduction of a nitro group onto the pentyl chain can be achieved under specific nitrating conditions. The resulting nitroalkane can be a precursor for the synthesis of amines via reduction.

Functional Group Interconversion

If a functional group is introduced onto the pentyl chain (e.g., a hydroxyl group via oxidation), it can be further converted into other functionalities. For example, an alcohol can be transformed into an ether, ester, or an azide, opening up a wide range of synthetic possibilities for creating more complex molecules.

The table below illustrates some potential selective derivatization reactions for the pentyl group.

| Reaction Type | Reagent/Condition | Intermediate Product | Potential Subsequent Transformations |

| Free-Radical Halogenation | e.g., N-Bromosuccinimide (NBS), light | 1-(Chloromethyl)-1-(bromopentyl)cyclopentane isomers | Nucleophilic substitution, elimination to form alkenes. |

| Nitration | e.g., Nitrating agents | 1-(Chloromethyl)-1-(nitropentyl)cyclopentane isomers | Reduction to amines. |

| Hydroxylation followed by Esterification | 1. Oxidation (e.g., peroxy acid) 2. Acyl chloride/anhydride | 1-(Chloromethyl)-1-(acyloxypentyl)cyclopentane isomers | Hydrolysis to alcohol, transesterification. |

Advanced Characterization and Analytical Methodologies for Research on 1 Chloromethyl 1 Pentylcyclopentane

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including 1-(Chloromethyl)-1-pentylcyclopentane. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each chemically non-equivalent proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. For instance, the protons of the chloromethyl group (-CH₂Cl) would appear at a relatively downfield chemical shift (typically 3.0-4.0 ppm) due to the deshielding effect of the electronegative chlorine atom. The protons on the pentyl chain and the cyclopentane (B165970) ring would appear further upfield. The integration of these signals provides a ratio of the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), which reveals the number of neighboring protons and thus establishes the connectivity of the carbon skeleton.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shift of each carbon signal is highly sensitive to its local electronic and structural environment. The quaternary carbon of the cyclopentane ring bonded to both the chloromethyl and pentyl groups would have a characteristic chemical shift. Similarly, the carbon of the chloromethyl group would be significantly deshielded by the chlorine atom.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles and data from analogous structures.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂Cl | 3.3 - 3.5 | Singlet (s) | 50 - 55 |

| Cyclopentane-C1 | - | - | 45 - 50 |

| Cyclopentane-CH₂ | 1.4 - 1.6 | Multiplet (m) | 25 - 30 |

| Pentyl-CH₂ (α) | 1.3 - 1.5 | Multiplet (m) | 35 - 40 |

| Pentyl-CH₂ (β, γ, δ) | 1.2 - 1.4 | Multiplet (m) | 22 - 32 |

| Pentyl-CH₃ | 0.8 - 0.9 | Triplet (t) | 13 - 15 |

These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Weight Determination and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this compound, MS is used to confirm the molecular formula (C₁₁H₂₁Cl) and to monitor the progress of reactions in which it is a reactant or product.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks separated by two mass units (M⁺ and M+2⁺), with the M+2⁺ peak having approximately one-third the intensity of the M⁺ peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

The molecule also undergoes characteristic fragmentation upon ionization. Common fragmentation pathways would include the loss of the chlorine atom, the chloromethyl group, or the pentyl group. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Ion | Predicted m/z | Identity/Origin |

| [C₁₁H₂₁³⁵Cl]⁺ | 188.1 | Molecular Ion (M⁺) |

| [C₁₁H₂₁³⁷Cl]⁺ | 190.1 | Molecular Ion (M+2⁺) |

| [C₁₁H₂₁]⁺ | 153.2 | Loss of Cl radical |

| [C₁₀H₁₈Cl]⁺ | 173.1 | Loss of CH₃ radical |

| [C₆H₁₀Cl]⁺ | 117.1 | Loss of pentyl radical |

| [C₅H₉]⁺ | 69.1 | Cyclopentyl fragment |

The m/z values are for the most abundant isotope of each element.

Chromatographic Separations for Purity Assessment and Isolation in Research (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most common methods employed.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. sums.ac.ir In this technique, the sample is vaporized and passed through a long capillary column. Separation is achieved based on the differential partitioning of the compound between a stationary phase coating the column and a mobile gas phase. researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. The outlet of the gas chromatograph is coupled directly to a mass spectrometer, which provides mass spectral data for the eluting components, allowing for positive identification. globalresearchonline.net This makes GC-MS a powerful tool for both purity assessment and the identification of byproducts in a reaction mixture. nih.gov

HPLC is used for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Separation occurs as the sample is pumped through a column packed with a stationary phase in a liquid mobile phase at high pressure. The separation can be based on polarity (normal-phase or reversed-phase HPLC), size (size-exclusion chromatography), or charge (ion-exchange chromatography). The purity of this compound can be determined by the presence of a single major peak in the chromatogram, with the peak area being proportional to its concentration.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives

Since this compound is likely a liquid or a low-melting solid at room temperature, it may not readily form crystals suitable for X-ray diffraction. In such cases, a common strategy is to synthesize a crystalline derivative of the molecule. By reacting the target compound to form a stable, crystalline solid, its structure can be indirectly determined. The core structure of the original molecule is preserved within the derivative, and its crystallographic analysis can reveal key structural features. This technique is particularly valuable for establishing the absolute stereochemistry of chiral centers, although this compound itself is achiral.

Computational and Theoretical Studies on 1 Chloromethyl 1 Pentylcyclopentane

Conformational Analysis of 1,1-Disubstituted Cyclopentanes

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar structure. maricopa.edulibretexts.orglumenlearning.com This puckering is dynamic, leading to a complex conformational landscape.

The conformation of a cyclopentane ring can be described by two key puckering parameters: the puckering amplitude (q) and the phase angle (φ). The most symmetrical conformations are the envelope (C_s symmetry), where four carbon atoms are coplanar and the fifth is out of the plane, and the half-chair or twist (C_2 symmetry), where three adjacent atoms are coplanar, and the other two lie on opposite sides of this plane. acs.org

These conformations are not static but interconvert rapidly through a low-energy process called pseudorotation . In unsubstituted cyclopentane, the energy barrier to pseudorotation is negligible, allowing the pucker to "rotate" around the ring. However, for 1,1-disubstituted cyclopentanes like 1-(Chloromethyl)-1-pentylcyclopentane, the substituents create distinct energy minima and maxima along the pseudorotation pathway. The molecule will preferentially adopt conformations that minimize unfavorable steric interactions.

Theoretical calculations would predict specific phase angles corresponding to the most stable envelope and twist conformations for this compound, as illustrated in the hypothetical data below.

| Conformation Type | Predicted Phase Angle (φ) | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| Envelope (E) | 0°, 72°, 144°, 216°, 288° | One carbon atom is out of the plane formed by the other four. The lowest energy envelope would place the substituted carbon (C1) in a position that minimizes steric clash. | ~0.5 - 1.5 |

| Twist (T) | 36°, 108°, 180°, 252°, 324° | Three adjacent carbon atoms are coplanar. The lowest energy twist form would orient the substituents to reduce gauche interactions. | 0 (Global Minimum) |

This table presents hypothetical values based on general principles of conformational analysis for substituted cyclopentanes. The twist conformation is often the global energy minimum.

The conformational preference of this compound is dictated by the interplay between the steric bulk and electronic nature of its two substituents.

Steric Effects : The n-pentyl group is significantly bulkier than the chloromethyl group. Steric strain, which arises from non-bonded atoms being forced too close together, will be a dominant factor. khanacademy.org The molecule will favor conformations that position the larger pentyl group in a pseudo-equatorial orientation to minimize destabilizing 1,3-diaxial-like interactions with ring hydrogens. youtube.com

Electronic Effects : The chloromethyl group introduces polarity due to the electronegative chlorine atom. This results in a dipole moment and can lead to intramolecular dipole-dipole interactions. While generally weaker than steric effects in non-polar solvents, these electronic factors can influence the subtle energy differences between conformers.

The balance of these effects determines the preferred geometry. The bulky pentyl group will likely dominate the conformational equilibrium, forcing the ring to pucker in a way that maximizes its distance from other atoms.

| Substituent | Primary Effect | Description |

|---|---|---|

| n-Pentyl | Steric | A large, non-polar alkyl group that influences conformation primarily through its steric bulk to avoid crowding. |

| Chloromethyl | Steric & Electronic | Less bulky than pentyl but contains a polar C-Cl bond, introducing a dipole moment and potential for electrostatic interactions. |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT), are essential for understanding the electronic properties and predicting the reactivity of molecules. scienceopen.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine molecular orbital energies, electron distribution, and reaction energetics. nih.govresearchgate.net

DFT calculations can be used to model the electronic landscape of this compound. Key properties that predict reactivity include:

Electrostatic Potential (ESP) Map : This map would visualize the electron density distribution. It is expected to show a region of negative potential (red) around the electronegative chlorine atom and a region of positive potential (blue) on the adjacent carbon atom (CH₂Cl), identifying it as a primary site for nucleophilic attack.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. For this compound, the LUMO is expected to be the antibonding orbital (σ*) of the C-Cl bond. A low LUMO energy indicates a high susceptibility to attack by a nucleophile.

| Property | Predicted Location / Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Located on the σ-bonds of the alkyl framework; indicates moderate nucleophilicity. |

| LUMO Energy | ~ +1.2 eV | Primarily located on the σ* orbital of the C-Cl bond; indicates a strong electrophilic site susceptible to S_N2 reactions. |

| HOMO-LUMO Gap | ~ 8.7 eV | A large gap suggests high kinetic stability under normal conditions. |

| Partial Charge on C of CH₂Cl | Positive (δ+) | Confirms the electrophilic nature of this carbon atom. |

These values are illustrative estimates for a molecule of this type, calculated at a common level of theory (e.g., B3LYP/6-31G).*

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. doi.org By locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—the mechanism and activation energy (Ea) can be determined. researchgate.net

For this compound, a primary reaction pathway is the nucleophilic substitution (S_N2) at the chloromethyl carbon. researchgate.net Computational modeling could precisely define the geometry of the S_N2 transition state, which would feature an incoming nucleophile and the departing chloride ion in a trigonal bipyramidal arrangement around the carbon atom. The calculated activation energy would provide a quantitative measure of the reaction rate. These calculations can also be used to explore competing pathways, such as elimination (E2) reactions.

| Reaction Pathway | Description | Predicted Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| S_N2 (with OH⁻) | Backside attack by a nucleophile on the CH₂Cl carbon, displacing Cl⁻. | ~20 - 25 |

| E2 (with OH⁻) | Base-induced elimination to form a methylenecyclopentane (B75326) derivative. Requires an anti-periplanar proton. | >35 |

The significantly higher predicted activation energy for the E2 pathway suggests that S_N2 substitution is the overwhelmingly favored reaction mechanism.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time, including their interactions with a solvent. acs.orgresearchgate.net An MD simulation calculates the forces on each atom and uses the laws of motion to simulate their movement, generating a trajectory that reveals conformational changes and intermolecular interactions. rsc.org

For this compound, an MD simulation could:

Visualize Pseudorotation : Track the puckering coordinates (q and φ) over time to observe the transitions between envelope and twist conformers in a solution environment.

Analyze Solvent Effects : Simulate the molecule in different solvents (e.g., polar protic, polar aprotic, non-polar) to see how the solvent shell organizes around the molecule and influences its conformational preferences. nih.govnih.gov For example, in water, hydrogen bonding to the chlorine atom might stabilize certain conformations.

Determine Conformational Free Energies : By sampling a vast number of conformations, MD simulations can be used to calculate the relative free energies of different conformational states, providing a more accurate picture of the equilibrium distribution than simple gas-phase calculations.

| Simulation Parameter | Objective | Expected Outcome |

|---|---|---|

| Solvent Environment | Water vs. Cyclohexane (B81311) | In water, the chloromethyl group will be solvated via dipole-dipole interactions, potentially altering the pseudorotational landscape. In cyclohexane, steric effects will be the sole dominant factor. |

| Simulation Time | 500 nanoseconds | To observe multiple pseudorotation events and achieve conformational sampling equilibrium. |

| Analysis | Root-Mean-Square Deviation (RMSD), Radius of Gyration, Puckering Coordinates | Quantify the flexibility of the ring and the average orientation of the pentyl and chloromethyl groups over time. |

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a computational approach to developing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. researchgate.net These models are invaluable for predicting the behavior of new or untested molecules, thereby accelerating research and development by prioritizing experimental efforts. For this compound, while specific QSRR models are not extensively documented in public literature, a hypothetical model can be constructed based on its structural features and the well-understood reactivity of analogous tertiary alkyl halides. quora.com

The primary chemical transformations for a tertiary alkyl chloride like this compound involve nucleophilic substitution (SN1) and elimination (E1) reactions. Both pathways proceed through a common intermediate: a tertiary carbocation formed upon the dissociation of the chloride leaving group. libretexts.orglibretexts.org The rate of these reactions is therefore critically dependent on the stability of this carbocation and the steric environment around the reactive center.

A QSRR model for predicting the reactivity of this compound in a transformation such as solvolysis (an SN1 reaction in a polar protic solvent like ethanol) would take the general form:

log(k) = c₀ + c₁(D₁) + c₂(D₂) + ... + cₙ(Dₙ)

Where:

log(k) is the logarithm of the reaction rate constant, the quantitative measure of reactivity.

D₁, D₂, ... Dₙ are molecular descriptors that quantify various aspects of the molecule's structure.

c₀, c₁, ... cₙ are coefficients determined through statistical regression analysis of a training set of molecules.

Key Molecular Descriptors for Reactivity Prediction

To build a robust QSRR model for this class of compounds, several types of descriptors would be calculated:

Steric Descriptors: These quantify the spatial bulk around the electrophilic carbon atom. The presence of the pentyl group and the cyclopentane ring creates significant steric hindrance, which disfavors the concerted bimolecular (SN2) mechanism and strongly promotes the unimolecular (SN1) pathway. rsc.org Relevant descriptors include Verloop steric parameters, molecular volume, and solvent-accessible surface area.

Topological Descriptors: These numerical indices are derived from the graph representation of the molecule and describe its size, shape, and degree of branching. Indices like the Kier & Hall connectivity indices or the Wiener index can capture structural variations that influence reactivity.

Illustrative QSRR Data

To illustrate the application of QSRR, the following interactive data table presents a hypothetical dataset for a series of tertiary alkyl chlorides, including this compound. The reactivity endpoint is the predicted logarithm of the rate constant (log k) for solvolysis in ethanol. The descriptors chosen are a steric parameter (e.g., Taft's Es, where more negative values indicate greater steric bulk) and an electronic parameter (e.g., the calculated partial charge on the α-carbon).

| Compound | Steric Descriptor (Es, hypothetical) | Electronic Descriptor (Partial Charge on α-Carbon, qCα, hypothetical) | Predicted Reactivity (log k, hypothetical) |

|---|---|---|---|

| 2-Chloro-2-methylpropane | -1.54 | +0.15 | -4.5 |

| 2-Chloro-2-methylbutane | -1.76 | +0.17 | -3.8 |

| 3-Chloro-3-ethylpentane | -2.14 | +0.18 | -3.1 |

| This compound | -2.35 | +0.19 | -2.7 |

| 1-Chloro-1-methylcyclohexane | -1.98 | +0.18 | -3.4 |

Research Findings and Interpretation

From this hypothetical model, a clear trend emerges: reactivity increases (log k becomes less negative) with both increasing steric bulk (more negative Es) and a higher partial positive charge on the α-carbon. This is consistent with the principles of the SN1 reaction mechanism. Greater steric hindrance accelerates the reaction by relieving steric strain as the molecule transitions from a crowded sp³-hybridized state to a planar sp²-hybridized carbocation. msu.edu Similarly, electronic effects that increase the positive character of the α-carbon weaken the C-Cl bond and stabilize the resulting carbocation, thus lowering the activation energy for the rate-determining step.

Such QSRR models, once validated with experimental data, would allow for the rapid prediction of how structural modifications to the pentyl chain or the cyclopentane ring would impact the chemical reactivity of this compound in various transformations.

Strategic Applications of 1 Chloromethyl 1 Pentylcyclopentane As a Chemical Building Block

Role as an Intermediate in the Total Synthesis of Complex Organic Molecules

While specific examples of the use of 1-(Chloromethyl)-1-pentylcyclopentane in the total synthesis of complex natural products are not extensively documented, its structure suggests a significant potential role. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, a key step in the elaboration of molecular complexity.

For instance, the chlorine atom can be readily displaced by nucleophiles such as amines, alcohols, thiols, and carbanions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental in building the carbon skeleton of intricate target molecules. The cyclopentane (B165970) core provides a rigid scaffold, and the pentyl chain offers a lipophilic domain, features that are often found in biologically active compounds.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | Primary/Secondary/Tertiary Amine |

| Alkoxide | Sodium Methoxide | Ether |

| Thiolate | Sodium Thiophenoxide | Thioether |

| Cyanide | Sodium Cyanide | Nitrile |

| Azide (B81097) | Sodium Azide | Azide |

| Carbanion | Grignard Reagents, Organolithium Reagents | Extended Carbon Chain |

Precursor for Advanced Materials (e.g., Polymers, Functional Coatings)

The reactivity of the chloromethyl group also positions this compound as a potential monomer or precursor for the synthesis of advanced materials. Through reactions like Williamson ether synthesis with diols or polyols, it could be incorporated into polymer backbones, introducing the pentylcyclopentyl moiety as a side chain. These bulky, aliphatic groups could influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.

In the realm of functional coatings, the molecule could be grafted onto surfaces to modify their properties. For example, its incorporation could increase the hydrophobicity of a surface due to the presence of the pentyl and cyclopentyl groups. Furthermore, the chlorine atom could serve as a site for post-polymerization modification, allowing for the attachment of other functional groups to tailor the material's properties for specific applications.

Synthesis of Novel Carbocyclic and Heterocyclic Scaffolds

The chloromethyl group is a key functional handle for constructing new ring systems. Intramolecular cyclization reactions are a powerful tool in organic synthesis, and this compound can be derivatized to contain a nucleophilic center at an appropriate position on the pentyl chain. Subsequent intramolecular nucleophilic substitution would lead to the formation of spirocyclic compounds, where a new ring is fused to the cyclopentane ring at the quaternary carbon.

Furthermore, reaction with various difunctional nucleophiles can lead to the formation of heterocyclic scaffolds. For instance, reaction with a primary amine followed by acylation and cyclization could yield lactams. Similarly, reaction with hydrazine (B178648) derivatives could lead to the synthesis of various nitrogen-containing heterocyclic systems. These carbocyclic and heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in the structures of many pharmaceuticals.

Derivatization for the Generation of Diverse Chemical Libraries

The straightforward reactivity of the chloromethyl group makes this compound an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening. By reacting the parent compound with a wide array of nucleophiles in a parallel synthesis format, a large number of distinct derivatives can be rapidly produced.

This approach allows for the systematic exploration of the chemical space around the pentylcyclopentyl core. The resulting library of compounds, each with a unique substituent introduced at the methylene (B1212753) position, can then be screened for biological activity against various therapeutic targets. The diversity of the library can be further enhanced by employing a range of different reaction types, such as substitution, elimination, and oxidation/reduction of the introduced functional groups.

Table 2: Exemplary Derivatization Reactions for Chemical Library Synthesis

| Reaction Type | Reagent Class | Resulting Moiety |

| Nucleophilic Substitution | Alcohols, Phenols | Ethers |

| Nucleophilic Substitution | Carboxylic Acids | Esters |

| Nucleophilic Substitution | Anilines | Secondary Amines |

| Nucleophilic Substitution | Imidazoles, Pyrazoles | N-Alkyl Heterocycles |

Applications in Chemical Biology Probes (focus on synthetic methods and derivatization for chemical tools)

Chemical biology probes are essential tools for studying biological processes. This compound can serve as a starting point for the synthesis of such probes. The chloromethyl group provides a convenient attachment point for various reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.

For example, the chlorine can be displaced by a nucleophile that is part of a linker attached to a fluorescent dye. The resulting molecule could then be used to visualize the localization of a target protein within a cell, provided the pentylcyclopentyl moiety confers some binding affinity. Similarly, the introduction of a biotin tag would allow for the affinity purification of binding partners. The synthesis of these probes would rely on standard nucleophilic substitution reactions, making them readily accessible from the parent chloro compound. The derivatization strategy would focus on incorporating functionalities that enable the detection, visualization, or isolation of biological macromolecules.

Future Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes